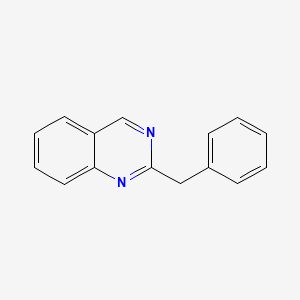

2-Benzylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

62284-31-5 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-benzylquinazoline |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-15-16-11-13-8-4-5-9-14(13)17-15/h1-9,11H,10H2 |

InChI Key |

GEXULFFKBWVZIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylquinazoline and Its Analogues

Catalytic Approaches in Quinazoline (B50416) Synthesis

Modern synthetic chemistry has increasingly relied on catalytic methods to construct complex molecular architectures with high efficiency and atom economy. The synthesis of the 2-benzylquinazoline core has benefited significantly from both transition-metal-catalyzed and metal-free catalytic transformations, which offer powerful alternatives to classical condensation reactions.

Palladium-Mediated Cyclization and Annulation Strategies

Palladium catalysis stands as a cornerstone in the synthesis of heterocyclic compounds, offering a versatile toolkit for forming carbon-carbon and carbon-nitrogen bonds. The synthesis of quinazolines and their analogues has been effectively achieved through various palladium-catalyzed reactions, including intramolecular C-H amination and multicomponent coupling processes.

One prominent strategy involves the palladium-catalyzed intramolecular C(sp2)–H amidination of N-arylamidines, which provides direct access to the quinazoline core. For instance, the reaction of N-arylamidines with isonitriles under palladium catalysis leads to 4-aminoquinazolines. acs.org Furthermore, palladium-catalyzed multicomponent reactions involving imines, acid chlorides, and carbon monoxide have been developed for the synthesis of related heterocyclic systems like 2-imidazolines, showcasing the power of this approach to assemble complex structures from simple building blocks. mdpi.com

A particularly innovative approach involves the dual activation of distal C-H bonds. An unprecedented palladium-catalyzed [3+2] annulation of quinazolone-tethered N-arylamides with alkynes proceeds via a relay activation of a β-C(benzylic)–H bond and a δ-C(aryl)–H bond. This chemo- and regioselective method constructs heterocycle-tethered benzofulvenes, overriding the more common C-H/N-H annulation pathways. acs.org Mechanistic studies suggest the formation of a five-membered palladacycle via benzylic C-H activation, followed by alkyne insertion and a subsequent δ-C(aryl)–H bond cleavage to form a six-membered palladacycle intermediate. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Quinazoline Analogue Synthesis

| Starting Material(s) | Catalyst/Reagents | Product Type | Key Transformation | Ref |

|---|---|---|---|---|

| N-Arylamidine, Isonitrile | Palladium Catalyst | 4-Aminoquinazoline | Intramolecular C(sp2)–H Amidination | acs.org |

| Quinazolone-tethered N-arylamide, Alkyne | Pd(OAc)₂, SIPr·HCl, Cu(OAc)₂·H₂O | Heterocycle-tethered Benzofulvene | [3+2] C-H/C-H Alkyne Annulation | acs.org |

| 2-Alkynylaniline, Arylsiloxane | [Pd(OAc)₂], Ag₂O | 2,3-Disubstituted Indole | Electrophilic Cyclization/Arylation | rsc.org |

Metal-Free and Organocatalytic Transformations

To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic methods have emerged as sustainable and powerful alternatives for quinazoline synthesis. These approaches often utilize readily available, non-toxic catalysts and environmentally benign oxidants like air or molecular oxygen.

A notable organocatalytic protocol employs niacin (vitamin B₃) to promote the synthesis of diversely substituted quinazolines from 2-aminobenzylamines and nitriles. chemistryviews.org The reaction, conducted in DMSO under an air atmosphere, tolerates a wide range of functional groups and provides the desired products in good yields. chemistryviews.org The proposed mechanism involves the in-situ generation of a cationic N-oxide radical from niacin, which facilitates the dehydrogenation and subsequent cyclization cascade. chemistryviews.org

Other metal-free approaches include the use of cesium hydroxide (B78521) (CsOH) to mediate the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. rsc.org This highly atom-efficient method uses air as the ultimate oxidant. Similarly, molecular iodine has been used as a catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com These methods highlight a trend towards greener and more sustainable chemical manufacturing. rsc.orgmdpi.com

Table 2: Metal-Free and Organocatalytic Synthesis of Quinazolines

| Starting Materials | Catalyst/Reagents | Solvent/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Aminobenzylamine, Nitrile | Niacin (Vitamin B₃) | DMSO, 110 °C, Air | 2-Substituted Quinazoline | Good | chemistryviews.org |

| 2-Aminoarylmethanol, Nitrile | CsOH | Air | 2-Substituted Quinazoline | High | rsc.org |

| 2-Aminobenzophenone, Aryl Amine | I₂ | O₂, 130 °C | 2-Arylquinazoline | 68-92% | mdpi.com |

| 2-Aminobenzylamine, Aldehyde | PIDA | CH₂Cl₂ | 2-Substituted Quinazoline | Good | mdpi.com |

Direct Functionalization and Derivatization at the Quinazoline Core

Beyond the initial synthesis of the heterocyclic scaffold, the ability to perform direct functionalization on the pre-formed this compound core is crucial for generating molecular diversity and for structure-activity relationship (SAR) studies. Advanced strategies now allow for selective modifications at both the benzylic position and various sites on the quinazoline ring system.

Introduction of Substituents at the Benzyl (B1604629) Position

The benzylic position of this compound, a carbon atom directly attached to the benzene (B151609) ring, is particularly reactive. This reactivity stems from the ability of the aromatic ring to stabilize radical, cationic, or anionic intermediates formed at this site. This inherent property can be exploited to introduce a variety of substituents.

While direct functionalization of the benzyl group on a simple this compound is not extensively documented, related quinazolinone systems provide valuable insights. For instance, SAR studies on N-benzyl quinazoline-2-one derivatives have shown that certain positions on the benzyl group are tolerant of structural modifications. acs.orgbiorxiv.org This suggests that functionalization, such as the introduction of fluorophores or other moieties, is feasible without abolishing the molecule's primary activity, although potency can be affected. biorxiv.org

More direct evidence for benzylic activation comes from palladium-catalyzed reactions where the β-C(benzylic)–H bond of a quinazolone derivative is selectively cleaved to initiate an annulation cascade. acs.org Deuterium-labeling studies confirmed that H/D exchange occurs preferentially at the benzylic position, underscoring its enhanced reactivity compared to other C-H bonds in the molecule. acs.org

Site-Selective Modifications of the Quinazoline Ring System

Achieving regioselectivity in the functionalization of the quinazoline ring itself presents a significant challenge due to the presence of multiple potentially reactive C-H bonds. Transition-metal-catalyzed C-H activation, often guided by a directing group, has become the most powerful strategy for precise modification. sci-hub.semdpi.com

This approach allows for the introduction of aryl, alkyl, and other functional groups at specific positions (C2, C4, C5, C8, etc.) of the quinoline (B57606) and quinazolinone cores, which would be difficult to achieve through classical methods. mdpi.comresearchgate.net For quinazolinones, the amide functionality can act as an effective directing group to guide the catalyst to a specific C-H bond, enabling reactions like alkenylation, amination, and sulfamidation. sci-hub.se The choice of metal catalyst (e.g., Pd, Rh, Ir) and reaction conditions can be tuned to control the site of functionalization. sci-hub.seccspublishing.org.cn For example, rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones provides a direct route to indolo[1,2-c]quinazolines through a tandem C-H activation and cyclization process. nsf.gov

Multi-Component and One-Pot Reaction Schemes

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing waste, time, and resources. Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives.

One-pot, three-component syntheses of 2-substituted 4-aminoquinazolines have been reported from starting materials like 2-aminobenzonitrile, anilines, and either formic acid or benzaldehydes. acs.org Knoevenagel-based multicomponent approaches have been used to synthesize benzochromenopyrimidinones from quinazolinone scaffolds. beilstein-journals.org

Palladium catalysis has also been integrated into MCRs. For example, the coupling of imines, acid chlorides, and carbon monoxide can produce imidazolinium salts, which are precursors to imidazolines. mdpi.com Copper catalysts have been employed in one-pot, multicomponent syntheses of 2,3-disubstituted quinazolinone scaffolds and 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. mdpi.comacs.org These strategies offer a rapid and versatile entry point to libraries of substituted quinazolines for further investigation.

Mechanistic Elucidation of Synthetic Pathways

The development of advanced synthetic methodologies for this compound and its analogues is intrinsically linked to a deep understanding of the underlying reaction mechanisms. Elucidating these pathways, including the identification of transient intermediates and the energetic landscape of transition states, is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies provide a rational basis for the observed outcomes, transforming synthetic chemistry from empirical observation to predictive science.

Investigation of Reaction Intermediates and Transition States

The formation of the quinazoline scaffold from various precursors is a multi-step process involving several key reactive intermediates. The specific nature of these intermediates is highly dependent on the chosen synthetic route, including the starting materials, catalysts, and reaction conditions.

In many transition-metal-free syntheses, particularly those starting from 2-aminobenzylamines or related compounds, the initial step involves the formation of an imine intermediate . For instance, in iodine-catalyzed aerobic oxidative reactions, an imine is proposed to form, which then reacts with a 2-aminobenzylamine molecule. This is followed by a series of cyclization and dehydrogenative aromatization steps to yield the final quinazoline product. mdpi.com Some proposed mechanisms suggest that molecular iodine initially reacts with an amine to generate a radical intermediate, which precedes imine formation. mdpi.com

Control experiments have successfully isolated some of these proposed intermediates, lending strong support to the mechanistic hypotheses. In a transition-metal-free synthesis of quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols, an N-aryl enaminone intermediate was isolated when the oxidant was omitted from the reaction. frontiersin.org Subsequent treatment of this isolated intermediate under the standard oxidative conditions yielded the final quinoline product, confirming its place in the reaction sequence. frontiersin.org Similarly, in base-promoted syntheses of quinazolin-4-ones, a diamide intermediate resulting from an initial SNAr reaction has been isolated from the reaction mixture at shorter reaction times. nih.gov

The role of catalysts like molecular iodine has been investigated to understand how they facilitate the reaction. Plausible mechanisms suggest that iodine can act as a Lewis acid to activate functional groups or participate in redox cycles. In some cases, iodine is proposed to generate an aminium iodide, which then converts to a highly reactive iminium iodide intermediate . mdpi.com This electrophilic species is then poised for nucleophilic attack and subsequent cyclization. mdpi.combeilstein-journals.org

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the energetic profiles of these reactions. researchgate.net Such calculations help in visualizing the structures of high-energy, short-lived transition states and comparing the energy barriers of competing reaction pathways. For example, DFT calculations have been used to determine the Gibbs free energy barriers for the interconversion of different metal ion complexation modes in macrocycles, providing insight into the reaction's energetic demands. researchgate.net These theoretical models, when combined with experimental evidence, provide a comprehensive picture of the reaction mechanism.

Table 1: Key Reaction Intermediates in Quinazoline Synthesis

| Synthetic Strategy | Key Intermediate(s) | Proposed Formation Pathway | Supporting Evidence |

|---|---|---|---|

| Iodine-Catalyzed Aerobic Oxidation | Imine, Dihydroquinazoline, Iminium Iodide | Oxidation of amine/alcohol followed by condensation; reaction of amine with I₂. mdpi.com | Plausible mechanisms proposed based on known iodine chemistry. mdpi.com |

| Transition-Metal-Free Cyclocondensation | N-Aryl Enaminone | Transamination of N,N-dimethyl enaminone with o-aminobenzyl alcohol. frontiersin.org | Isolation of the intermediate from the reaction mixture. frontiersin.org |

| Base-Promoted SNAr/Cyclization | Diamide Intermediate | Nucleophilic aromatic substitution of an o-fluorobenzamide with an amide. nih.gov | Isolation of the intermediate at shorter reaction times. nih.gov |

| PIDA-Mediated C-H Amination | Nitrenium Ion (proposed) | Oxidation of the amine functionality by Phenyliodine(III) diacetate (PIDA). | Plausible mechanism described based on experimental outcomes. acs.org |

Rationalization of Chemo-, Regio-, and Stereoselectivity

Controlling the selectivity of a reaction is a central goal in organic synthesis. For a molecule like this compound, which possesses multiple reactive sites and potential for stereoisomerism in its derivatives, understanding and manipulating selectivity is critical.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of quinazolines, starting materials often contain multiple reactive moieties. For example, in the CsOH-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles, the reaction conditions are tuned for the selective oxidation of the primary alcohol to an aldehyde in situ, which then undergoes condensation and cyclization without affecting other potentially sensitive groups on the aromatic rings. rsc.org The choice of oxidant and base is crucial to prevent side reactions like over-oxidation to a carboxylic acid or undesired reactions with the nitrile or amine groups.

Regioselectivity is the preference for bond formation at one position over other possible positions. In quinazoline chemistry, a significant challenge is controlling functionalization between the C2 and C4 positions. The C4 position is often more reactive toward nucleophilic aromatic substitution. nih.gov Therefore, achieving C2-selective modification requires specialized strategies. One innovative approach involves a "sulfonyl group dance," where a 2-chloro-4-sulfonylquinazoline is treated with an azide (B81097) nucleophile. The azide initially displaces the sulfonyl group at the more reactive C4 position. However, the resulting 4-azidoquinazoline exists in equilibrium with its tetrazole tautomer. This tautomerism directs the displaced sulfinate anion to attack the C2 position, replacing the chloro substituent and achieving a net C2 functionalization. nih.gov The choice of base and solvent can also be a determining factor in directing alkylation or arylation to a specific position on a heterocyclic ring, by controlling which proton is abstracted or by altering the coordination of catalytic species. rsc.org

Stereoselectivity involves controlling the formation of a specific stereoisomer. While this compound itself is achiral, its analogues can possess stereocenters or axial chirality. The stereoselective synthesis of such analogues relies on methods that can control the three-dimensional arrangement of atoms. An efficient approach to chiral 2,3-disubstituted 3H-quinazolin-4-ones involves a sequence starting from enantiomerically pure α-amino acids. The chirality from the amino acid is transferred to the final product through a Mumm reaction followed by a reductive cyclization, proceeding with high enantiomeric excess (>93%). acs.org This demonstrates that the inherent chirality of a starting material can be preserved and used to direct the formation of a specific stereoisomer. Furthermore, the atroposelective synthesis of axially chiral quinazolinones has been achieved through methods like enzyme-catalyzed reactions and transition-metal-catalyzed dynamic kinetic resolution, showcasing advanced strategies for controlling more complex forms of stereochemistry. mdpi.com

Table 2: Rationalization of Selectivity in the Synthesis of this compound and its Analogues

| Selectivity Type | Challenge | Rationalization / Controlling Factor | Example Synthetic Strategy |

|---|---|---|---|

| Chemoselectivity | Preferential reaction at one functional group over others (e.g., alcohol vs. amine). | Choice of mild and specific reagents (e.g., oxidant, base) that target one functional group under conditions where others are stable. rsc.org | CsOH-mediated aerobic oxidation of 2-aminoarylmethanols where the alcohol is selectively oxidized in the presence of the amine. rsc.org |

| Regioselectivity | Directing substitution to the less reactive C2 position over the more reactive C4 position. | Exploiting tautomeric equilibria (e.g., azide-tetrazole) to shuttle a reactive group to the desired position. nih.gov Using specific catalysts and bases to control the site of deprotonation or metalation. rsc.org | "Sulfonyl group dance" on 2-chloro-4-sulfonylquinazolines to achieve C2-functionalization. nih.gov |

| Stereoselectivity | Controlling the formation of a specific enantiomer or diastereomer in chiral analogues. | Use of enantiomerically pure starting materials (e.g., α-amino acids) to transfer chirality to the product. acs.org Application of chiral catalysts or enzymes for atroposelective synthesis. mdpi.com | Reductive cyclization of intermediates derived from chiral α-amino acids to give enantiopure quinazolinones. acs.org |

Structure Activity Relationship Sar Studies of 2 Benzylquinazoline Derivatives

Elucidation of Key Structural Elements for Pharmacological Modulation

SAR analyses of 2-benzylquinazoline derivatives have identified several key structural features that are crucial for their pharmacological effects. The quinazoline (B50416) core, the benzyl (B1604629) group, and various substituents at different positions on these rings all play significant roles in how these compounds interact with biological targets. ontosight.ainih.gov

The benzylamine (B48309) moiety has been identified as a major pharmacophore for the inhibitory activity of these compounds against certain enzymes, such as p97. frontiersin.orgnih.gov Consequently, much of the optimization efforts have been directed towards modifying the quinazoline backbone to improve potency. frontiersin.orgnih.gov For instance, the initial discovery of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) as a reversible and selective p97 inhibitor highlighted the importance of the dibenzylquinazoline scaffold. mdpi.com

Further studies have explored the impact of substitutions on both the quinazoline and benzyl rings. For example, in the development of antibacterial agents, various substituents on the N4-benzylamine group and modifications to the quinazoline core have been investigated. rsc.org These studies have shown that even minor changes, such as the position of a nitrogen atom within the core structure, can significantly affect antibacterial potency. rsc.org Similarly, for anticancer applications, substitutions at the C-2 and C-4 positions of the quinazoline ring, as well as on the benzyl group, have been shown to modulate activity against various cancer cell lines and enzymes. tandfonline.comnih.gov For instance, the presence of specific groups like pyrrolidine (B122466) and morpholine (B109124) at the C-4 position of the quinazoline moiety was found to be beneficial for antiproliferative activity against MCF-7 breast cancer cells. tandfonline.com

SAR in Antineoplastic Agent Development

The this compound scaffold has proven to be a versatile framework for the design of new anticancer drugs, with SAR studies guiding the development of potent and selective inhibitors of various cancer-related enzymes.

PARP-1/2 Inhibition: A series of 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov SAR studies led to the discovery of compounds with IC50 values in the nanomolar range. nih.gov One such derivative demonstrated potent dual inhibition of both PARP-1 and PARP-2. ekb.egrsc.org Further modifications to this series, specifically at the pyrrolidine moiety, led to a compound that showed exceptional cytotoxicity against homologous recombination deficient MX-1 cells, particularly when combined with temozolomide. uiowa.edu

p97/VCP Inhibition: The initial discovery of DBeQ as a p97 inhibitor spurred further research into this class of compounds. nih.govmdpi.com Hit-to-lead optimization efforts led to the development of analogs like ML240 and ML241, which showed approximately a 10-fold improvement in p97 inhibitory potency. acs.org These compounds were found to preferentially inhibit the D2 ATPase domain of p97. acs.org Further development led to the creation of CB-5083, a more advanced p97 inhibitor. nih.gov SAR studies have consistently shown that the benzylamine portion is a key pharmacophore for p97 inhibition, with modifications to the quinazoline backbone being a primary strategy to enhance potency. nih.gov

VEGFR-2 Inhibition: Quinazoline derivatives have been extensively studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov A series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were designed and evaluated for their anticancer activity, with molecular docking studies suggesting their binding affinity to the VEGFR-2 active site. researchgate.net SAR studies have indicated that a scaffold at the N1 position on quinazoline derivatives can act as a hydrogen bond acceptor, interacting with the Cys919 residue in the VEGFR-2 active site. wikipedia.org Additionally, hydrophobic groups on the terminal phenyl ring can form favorable interactions within the hydrophobic pocket of the enzyme. wikipedia.org

The substitution patterns on the this compound core have a profound impact on their antiproliferative activity against various cancer cell lines.

For instance, in a series of quinazoline-sulfone hybrids, the presence of pyrrolidine and morpholine groups at the C-4 position of the quinazoline ring, along with a methoxy (B1213986) group at the para-position of the phenyl ring, were found to be crucial for high antiproliferative activity against MCF-7 breast cancer cells. tandfonline.com Similarly, for quinazoline-urea hybrids, halogen atoms at the R2 position were favorable for activity against the same cell line. tandfonline.com

In another study, a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against HepG2, HCT-116, and MCF-7 cancer cell lines. researchgate.net The results showed that specific substitution patterns led to potent antiproliferative effects. researchgate.net For example, a fluoro group at the para-position of the benzyl group was found to be critical for the high activity of quinazolinone-hydroxamic acid hybrids against MCF-7 cells. tandfonline.com

Furthermore, some 2,4-disubstituted quinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with inhibitions in the micromolar range. nih.gov SAR studies revealed that the presence of a phenyl ring at the C-2 position of the quinazoline plays a vital role in forming hydrogen bonds with the target enzyme, thereby improving binding and interaction. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of this compound derivatives. wikipedia.org Different stereoisomers of the same compound can exhibit varying potencies and selectivities due to their differential interactions with chiral biological targets like enzymes and receptors. nih.govsolubilityofthings.com

For example, in the case of some antibacterial quinolone derivatives, a clear correlation has been observed between stereochemistry and activity. The (-)-S-enantiomer of ofloxacin (B1677185) is significantly more active than the (+)-R-enantiomer in terms of both enzyme inhibition and antibacterial activity. ijpsr.com While this example is not a this compound, it highlights the general principle that stereochemistry is a critical factor in the biological activity of heterocyclic compounds. This principle is applicable to this compound derivatives as well, where specific stereoisomers may fit more effectively into the binding sites of their target enzymes, leading to enhanced pharmacological effects.

Impact of Substitution Patterns on Cellular Antiproliferative Effects

SAR in Anti-Infective Agent Design

The versatility of the this compound scaffold also extends to the development of anti-infective agents.

SAR studies have been crucial in identifying the structural features of this compound derivatives that are essential for their antibacterial activity. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and evaluated against several bacterial strains. rsc.org The investigation of twelve different substituents on the N4-benzylamine group and the replacement of the quinazoline core with other heterocyclic systems revealed key determinants for antibacterial potency. rsc.org

For instance, certain substitutions on the N4-benzylamine side-chain led to compounds with good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. rsc.org However, replacing the quinazoline core with a thieno[3,2-d]pyrimidine (B1254671) system generally resulted in reduced activity, particularly against Gram-negative bacteria. rsc.org Furthermore, the introduction of an additional nitrogen atom into the quinazoline core at either the 5- or 8-position significantly diminished the antibacterial potency against both types of bacteria. rsc.org These findings underscore the importance of the specific arrangement of atoms and functional groups in the this compound scaffold for achieving potent and selective antibacterial effects.

Modulations for Antiviral Activity

The quinazoline scaffold, particularly derivatives featuring benzyl substitutions, has been a focal point in the development of novel antiviral agents. Research has identified the host protein p97 as a promising target for broad-spectrum antiviral therapies, including against coronaviruses like SARS-CoV-2. mdpi.comresearchgate.net p97 is an ATPase involved in various cellular processes that viruses often exploit for replication. mdpi.com

A prototypic p97 inhibitor is N²,N⁴-Dibenzylquinazoline-2,4-diamine (DBeQ), an ATP-competitive inhibitor that binds to the D1 and D2 domains of the p97 protein. mdpi.com Subsequent structure-activity relationship (SAR) studies have explored modifications of this benzylquinazoline core to enhance potency, selectivity, and drug-like properties. mdpi.com Efforts to optimize DBeQ have led to the discovery of compounds that selectively target the D2 domain and have culminated in clinical candidates. mdpi.com Further exploration of the benzylquinazoline core has been reported as a continuing effort in the search for novel p97 inhibitors with potent antiviral activity and low cytotoxicity. mdpi.comresearchgate.net These studies underscore the importance of the benzylquinazoline structure as a foundational scaffold for developing host-targeted antiviral agents. mdpi.com

| Compound | Core Structure | Key Structural Features | Reported Antiviral Target/Activity | Citation |

|---|---|---|---|---|

| N²,N⁴-Dibenzylquinazoline-2,4-diamine (DBeQ) | Quinazoline | Prototypic ATP-competitive p97 inhibitor with benzyl groups at N² and N⁴ positions. | Inhibits p97, a host factor implicated in the replication of various viruses, including human coronaviruses. | mdpi.com |

| ML240 / ML241 | Quinazoline | Resulted from SAR studies on the DBeQ scaffold. | Selectively target the D2 domain of p97. | mdpi.com |

| CB-5083 | Pyrimidine (B1678525) (related scaffold) | Developed from further optimization efforts, moving to a pyrimidine core. | Inhibits human coronaviruses; advanced to clinical trials. | mdpi.com |

SAR in Antiparasitic and Other Biological Systems

Structural Requirements for Antileishmanial Efficacy

The this compound scaffold is a key feature in a series of N²,N⁴-disubstituted quinazoline-2,4-diamines investigated for their efficacy against Leishmania parasites, the causative agents of leishmaniasis. nih.govacs.org Detailed SAR studies have been conducted to optimize this class of compounds for activity against intracellular amastigotes of Leishmania donovani (causing visceral leishmaniasis) and Leishmania amazonensis (causing cutaneous leishmaniasis). nih.govresearchgate.net

A critical finding from these studies is the positional importance of the benzyl group. acs.org A comparison between N²-benzyl and N⁴-benzyl derivatives revealed that an N²-benzyl substitution is generally more favorable for potent antileishmanial activity. nih.govacs.org For instance, N²-benzylquinazoline-2,4-diamines (compounds 15–17 in the study) were found to be at least twice as potent against L. donovani than their corresponding N⁴-benzyl counterparts (compounds 12–14). acs.org

Compound 15 (N²-benzyl-N⁴-n-butylquinazoline-2,4-diamine) emerged as the most potent compound against L. donovani in one study, with a half-maximal effective concentration (EC₅₀) of 150 nM. acs.org The nature of the substituent at the N⁴ position also influences activity; small alkyl groups like n-butyl or even another benzyl group can result in potent compounds. acs.orgresearchgate.net Specifically, the bis-benzyl-substituted quinazoline 10 showed an EC₅₀ of 670 nM against L. donovani. acs.org These potent compounds also demonstrated respectable selectivity indices, indicating they are relatively non-toxic to host macrophage cell lines. nih.govacs.org

| Compound ID | N²-Substituent | N⁴-Substituent | EC₅₀ (μM) vs L. donovani | EC₅₀ (μM) vs L. amazonensis | Citation |

|---|---|---|---|---|---|

| 10 | Benzyl | Benzyl | 0.67 | 1.4 | acs.org |

| 12 | Methyl | Benzyl | 2.4 | >20 | acs.org |

| 13 | n-Butyl | Benzyl | 0.43 | 1.7 | acs.org |

| 14 | Aniline | Benzyl | 0.36 | 4.3 | acs.org |

| 15 | Benzyl | n-Butyl | 0.15 | 0.72 | acs.org |

| 16 | Benzyl | Aniline | 0.21 | 1.1 | acs.org |

| 17 | Benzyl | Methyl | 0.22 | >20 | acs.org |

SAR for Enzyme Modulators (e.g., Alpha-Amylase, Alpha-Glucosidase)

Alpha-amylase and alpha-glucosidase are crucial enzymes in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comijpsjournal.commdpi.com While the quinazoline scaffold is explored for various biological activities, specific SAR studies focusing on this compound derivatives as direct inhibitors of α-amylase and α-glucosidase are not extensively detailed in the available literature. However, SAR studies on the related quinoline (B57606) scaffold provide valuable insights into the structural features required for the inhibition of these enzymes. nih.gov

Research on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors has shown that the nature and position of substituents on the benzyl group are critical for potency. nih.gov In one series of compounds, a derivative with a 4-bromobenzyl substituent exhibited significant potency, with an IC₅₀ value of 28.0 µM, which was substantially more active than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov This highlights that substitutions on the benzyl ring, particularly with electron-withdrawing groups, can dramatically enhance inhibitory activity against α-glucosidase. nih.gov Kinetic studies revealed a competitive mode of inhibition, suggesting these compounds interact directly with the enzyme's active site. nih.gov

| Compound Series | Core Scaffold | Key SAR Finding | Target Enzyme | Citation |

|---|---|---|---|---|

| Benzimidazole-thioquinoline derivatives | Quinoline | A 4-bromobenzyl substituent (X = 4-bromobenzyl) resulted in the most potent compound (IC₅₀ = 28.0 ± 0.6 µM). | α-Glucosidase | nih.gov |

| Quinolone-bis(indolyl)methane hybrids | Quinoline | Most synthesized compounds showed significant inhibitory activity compared to the standard. | α-Glucosidase | nih.gov |

| Oxadiazole-quinoline derivatives | Quinoline | Demonstrated potent α-glucosidase inhibition, with IC₅₀ values ranging from 2.60 to 102.12 μM. | α-Glucosidase | nih.gov |

Pharmacological and Biological Research on 2 Benzylquinazoline and Its Derivatives

Investigation of Antineoplastic Activities

The anticancer potential of 2-benzylquinazoline derivatives is being explored through multiple mechanisms of action. These compounds have been shown to target key proteins and pathways that are crucial for the survival and proliferation of cancer cells.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. eurekaselect.com Their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

A series of 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives were designed as PARP-1 inhibitors. rsc.org One promising compound from this series, compound 26, was identified as an inhibitor of both PARP-1 and PARP-2. rsc.org It demonstrated selective cytotoxicity against breast cancer cells with mutated BRCA1/2 and PTEN, such as MX-1 and MDA-MB-468, compared to cancer cells with proficient DNA repair systems. rsc.org Another study on quinazoline-2,4(1H,3H)-dione derivatives identified compound 29 as a potent PARP-1 inhibitor, which also showed significant PARP-2 inhibitory activity. aurak.ac.ae A novel PARP1/2 inhibitor, YHP-836, demonstrated the ability to inhibit both enzymes and induce DNA trapping, a mechanism whereby the inhibitor traps PARP on the DNA, leading to cytotoxic complexes. nih.gov

| Compound | Target | Key Finding | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Compound 26 (1-benzyl-quinazoline-2,4(1H,3H)-dione derivative) | PARP-1, PARP-2 | Selectively kills BC cells with mutated BRCA1/2 and PTEN (IC50 = 4.59 μM). | MX-1, MDA-MB-468 | rsc.org |

| Compound 29 (quinazoline-2,4(1H,3H)-dione derivative) | PARP-1, PARP-2 | Exhibited maximum activity as a PARP-1 inhibitor and also showed PARP-2 inhibitory activity. | Not specified | aurak.ac.ae |

| YHP-836 | PARP-1, PARP-2 | Inhibits both enzymes and allosterically regulates them via DNA trapping. | MX-1 | nih.gov |

The protein p97, also known as valosin-containing protein (VCP), is an essential AAA+ ATPase involved in numerous cellular activities, including protein quality control, the ubiquitin-proteasome system, and autophagy. nih.govacs.org Its inhibition can lead to proteotoxic stress and cell death, making it an attractive target for cancer therapy. acs.orgmdpi.com

N2,N4-Dibenzylquinazoline-2,4-diamine (DBeQ) was one of the first compounds identified as a selective, reversible, and ATP-competitive p97 inhibitor. nih.govacs.org It primarily targets the D2 ATPase domain of p97. nih.gov Building on this scaffold, researchers have developed numerous DBeQ derivatives to improve potency. nih.gov For instance, a study designed and synthesized eight novel DBeQ analogs, with compounds 6 and 7 showing higher potency in inhibiting p97 ATPase activity than DBeQ and another known inhibitor, CB-5083. nih.gov These new analogs also demonstrated less toxicity compared to the parent compounds. nih.gov Inhibitors like ML240 and ML241, which are derivatives of DBeQ, have been shown to impair the endoplasmic reticulum-associated degradation (ERAD) pathway and inhibit the degradation of p97-dependent substrates. nih.govmdpi.com The potent, orally bioavailable p97 inhibitor CB-5083 induces the accumulation of markers associated with the inhibition of the ubiquitin-proteasome system and ERAD functions, leading to irresolvable proteotoxic stress and cell death. acs.org

| Compound | Target | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| DBeQ | p97 | 2.6 µM | Selective, reversible, ATP-competitive inhibitor. | nih.govmdpi.com |

| CB-5083 | p97 | 0.011 µM | Potent, orally bioavailable inhibitor; induces proteotoxic stress. | nih.govacs.org |

| ML-240 | p97 | 0.11 µM | DBeQ derivative; impairs ERAD pathway. | nih.govmdpi.com |

| ML-241 | p97 | 0.1 µM | DBeQ derivative; impairs ERAD pathway. | nih.govmdpi.com |

| Compound 6 (DBeQ analog) | p97 | More potent than DBeQ & CB-5083 | High binding affinity and less cytotoxicity. | nih.gov |

| Compound 7 (DBeQ analog) | p97 | More potent than DBeQ & CB-5083 | High binding affinity and less cytotoxicity. | nih.gov |

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are receptor tyrosine kinases whose overexpression and signaling are fundamental to tumor growth, angiogenesis, and metastasis. globalresearchonline.netfrontiersin.orgtandfonline.com Consequently, dual inhibition of both EGFR and VEGFR-2 is a well-established strategy in cancer therapy. globalresearchonline.netfrontiersin.org The quinazoline (B50416) core is a prominent scaffold in many FDA-approved tyrosine kinase inhibitors. globalresearchonline.netaurak.ac.ae

Research has focused on developing quinazoline derivatives as dual inhibitors. For example, a series of 4-anilinoquinazoline (B1210976) derivatives were developed that showed dual inhibitory activity against both VEGFR-2 and EGFR. globalresearchonline.net In one study, compounds 1g and 1i were potent EGFR inhibitors (IC50 of 1 nM), while compounds 1j and 1l strongly inhibited VEGFR-2 (IC50 of 14 nM). globalresearchonline.net Another study synthesized novel 1-alkyl-6-iodoquinazoline derivatives, with compound 9c showing significant anticancer activity against several cancer cell lines by targeting both receptors. researchgate.net Similarly, benzoimidazoquinazoline derivatives have been synthesized and evaluated as modulators of VEGFR activity. ekb.eg The development of these dual inhibitors is often guided by the structural requirements of the kinase active sites, aiming to interact with key amino acid residues. frontiersin.orgtandfonline.com

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them another key target for anticancer drugs. aurak.ac.aeumed.pl These enzymes are categorized as type I, which cleave a single DNA strand, and type II, which cleave both strands. aurak.ac.ae Inhibitors can act as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, or as catalytic inhibitors, which prevent the enzyme's function without causing breaks. biomolther.orgmdpi.com

While specific studies focusing solely on this compound derivatives as topoisomerase inhibitors are less common, the broader quinoxaline (B1680401) and quinazoline classes, which are structurally related, are known to act as DNA intercalators and topoisomerase inhibitors. nih.gov For instance, certain quinoxaline derivatives have shown high anticancer activity by intercalating into DNA. nih.gov The development of catalytic topoisomerase II inhibitors is seen as a way to avoid the DNA toxicity and potential for secondary malignancies associated with topoisomerase poisons. biomolther.org

A crucial aspect of evaluating anticancer compounds is understanding their effect on cellular processes like the cell cycle and apoptosis (programmed cell death). mit.eduarchivesofmedicalscience.com Many this compound derivatives have been shown to exert their antineoplastic effects by inducing cell cycle arrest and triggering apoptosis in cancer cells. nih.govmdpi.com

For example, novel DBeQ analogs, developed as p97 inhibitors, were found to induce cell cycle arrest in HCT116 colon cancer cells. nih.gov Specifically, compounds 4-6 caused a dramatic arrest in the G0/G1 phase, while compound 7 arrested cells in both the G0/G1 and S phases. nih.govfrontiersin.org The p97 inhibitor CB-5083 is also known to lead to cell cycle arrest and apoptosis in various tumor cells. nih.gov Similarly, the PARP inhibitor YHP-836 was shown to induce cell cycle arrest in the G2/M phase in BRCA-deficient tumor cells. nih.gov The induction of apoptosis is a common mechanism for these compounds, often confirmed by observing the cleavage of proteins like PARP or by using assays such as annexin (B1180172) V staining. mdpi.commdpi.com

| Compound/Derivative Class | Cancer Cell Line | Cellular Effect | Reference |

|---|---|---|---|

| DBeQ analogs (Compounds 4-6) | HCT116 | G0/G1 phase cell cycle arrest. | nih.govfrontiersin.org |

| DBeQ analog (Compound 7) | HCT116 | G0/G1 and S phase cell cycle arrest. | nih.govfrontiersin.org |

| CB-5083 | Multiple Myeloma, B-ALL | Cell cycle arrest, apoptosis induction. | nih.gov |

| YHP-836 (PARP Inhibitor) | BRCA-deficient tumor cells | G2/M phase cell cycle arrest. | nih.gov |

| Benzimidazole (B57391) derivatives (Compounds 10 & 13) | MDA-MB-231, SKOV3, A549 | Cell cycle arrest and apoptosis induction. | mdpi.com |

The ERAD pathway is a protein quality control system that removes misfolded proteins from the endoplasmic reticulum for degradation by the proteasome. researchgate.net Autophagy is another degradation pathway that recycles cellular components. nih.gov Both are regulated by p97/VCP, and their inhibition is a key mechanism of p97 inhibitors. nih.govacs.orgmdpi.com

Inhibition of p97 by DBeQ and its derivatives disrupts these pathways. nih.gov Treatment of HCT116 cells with novel DBeQ analogs (compounds 4-7) led to elevated levels of ATF4, a marker of ER stress, and p62, an autophagy adaptor protein. nih.gov This confirms their role in inhibiting the p97 signaling pathway, which impairs both ERAD and autophagy. nih.govresearchgate.net The inhibitor CB-5083 also causes the retention of ERAD substrates, leading to proteotoxic stress. nih.govacs.org The disruption of these protein homeostasis mechanisms is a critical component of the anticancer activity of p97 inhibitors, as cancer cells often have a high protein synthesis burden and are more vulnerable to such disruptions. acs.orgmdpi.com

Cellular Response Profiling in Cancer Models (e.g., Cell Cycle Arrest, Apoptosis Induction)

Evaluation of Antimicrobial Efficacy

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of this compound have been a focal point of this research due to their promising activity against a range of pathogenic microorganisms.

Derivatives of the broader quinazoline and related heterocyclic families have demonstrated notable antibacterial properties. For instance, certain quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth. researchgate.net Some of these compounds exhibited moderate activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net In one study, a particular derivative displayed an inhibition zone of 11 mm against a bacterial strain, surpassing the efficacy of the standard drug ampicillin. researchgate.net Another compound showed moderate activity against S. aureus and E. coli with minimum inhibitory concentration (MIC) values of 80 and 75 µg/mL, respectively. researchgate.net

Similarly, a quantitative structure-activity relationship (QSAR) study was conducted on a series of twenty 2-benzylthiopyrimidine derivatives, which share structural similarities with 2-benzylquinazolines. sciepub.com These compounds were tested against a multi-resistant strain of Staphylococcus aureus, and all demonstrated significant antibacterial activity, with IC50 values ranging from 6.07 to 125.51 µg/mL. sciepub.com The study aimed to establish a mathematical model to predict the antibacterial activity of other derivatives in this class. sciepub.com

Furthermore, research on other nitrogen-containing heterocyclic compounds, such as those with a 1,2,3-triazole ring, has also shown antibacterial potential. While some initial ligands showed modest activity, their coordination with metals like Ru(II) led to a dramatic improvement in their antimicrobial effects against both Gram-positive and Gram-negative bacteria. frontiersin.org

Table 1: Antibacterial Activity of Selected Quinazoline and Related Derivatives

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivative | Staphylococcus aureus | Moderate activity (MIC: 80 µg/mL) | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivative | Escherichia coli | Moderate activity (MIC: 75 µg/mL) | researchgate.net |

| 2-Benzylthiopyrimidine derivatives | Staphylococcus aureus (multi-resistant) | Significant activity (IC50: 6.07-125.51 µg/mL) | sciepub.com |

| Ru(II) 2-pyridyl-1,2,3-triazole complexes | Gram-positive & Gram-negative bacteria | Improved activity over ligands | frontiersin.org |

In addition to antibacterial activity, quinazoline derivatives have been investigated for their efficacy against fungi and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis.

Chalcone derivatives, which can be considered related structures, synthesized from 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone, have demonstrated both antitubercular and antifungal activities. ekb.eg These compounds were active against Mycobacterium tuberculosis H37Rv and H37Ra strains with MIC values ranging from 4 to 64 µg/mL. ekb.eg They also exhibited activity against the fungal pathogen Candida albicans with MICs between 16 and 128 µg/mL. ekb.eg

Similarly, a series of 2,3-disubstituted quinazolinone derivatives were synthesized and evaluated for their biological activities. dovepress.com Several of these compounds showed significant antitubercular activity, with MIC values against Mycobacterium tuberculosis ranging from 6.25 to 100 µg/mL. dovepress.com The study suggested that certain substitutions at the 3-position of the quinazolinone ring enhanced this activity. dovepress.com

Other research has focused on 2-mercaptobenzothiazole (B37678) derivatives as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. rsc.org This highlights the diverse approaches being taken to identify new antitubercular agents based on heterocyclic scaffolds.

Table 2: Antifungal and Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Chalcone derivatives | Mycobacterium tuberculosis H37Rv & H37Ra | 4-64 µg/mL | ekb.eg |

| Chalcone derivatives | Candida albicans | 16-128 µg/mL | ekb.eg |

| 2,3-Disubstituted quinazolinones | Mycobacterium tuberculosis | 6.25-100 µg/mL | dovepress.com |

Spectrum of Antibacterial Activity Against Pathogenic Microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

Assessment of Antiviral Activity

The quest for novel antiviral agents has led researchers to explore the potential of various heterocyclic compounds, including those related to the this compound framework.

The Hepatitis C Virus (HCV) NS5B polymerase is a key enzyme in the replication of the virus and a prime target for antiviral drug development. mdpi.comnih.gov A novel series of 6-aminoquinazolinone derivatives were synthesized and evaluated for their activity against HCV. mdpi.com Two compounds, in particular, showed high activity against HCV GT1b with EC50 values of 0.984 µM and 1.38 µM, respectively. mdpi.com Their high selectivity indices make them promising candidates for further development. mdpi.com

The interaction between viral proteins and host cell factors is another avenue for antiviral intervention. The interferon-induced protein guanylate binding protein 1 (GBP-1) has been shown to have antiviral activity against HCV. nih.gov Research has demonstrated that GBP-1 directly binds to the HCV-NS5B protein, which in turn inhibits the antiviral function of GBP-1. nih.gov This highlights the complex interplay between the virus and the host's innate immune response.

In the context of influenza virus, a fluoropyrazole ribonucleoside has shown high efficacy against both influenza A and B viruses, with IC50 values of 0.2 and 0.4 µg/mL, respectively. mdpi.com While not a direct this compound derivative, this finding underscores the potential of diverse heterocyclic structures as antiviral agents.

Table 3: Antiviral Activity of Selected Quinazolinone and Related Derivatives

| Compound Class | Viral Target/Virus | Activity | Reference |

|---|---|---|---|

| 6-Aminoquinazolinone derivative (11a) | HCV GT1b | EC50 = 0.984 µM | mdpi.com |

| 6-Aminoquinazolinone derivative (11b) | HCV GT1b | EC50 = 1.38 µM | mdpi.com |

| Fluoropyrazole ribonucleoside | Influenza A & B | IC50 = 0.2 & 0.4 µg/mL | mdpi.com |

Exploration of Antiparasitic Activity

Parasitic diseases, such as leishmaniasis, continue to pose a significant threat to public health, particularly in tropical and subtropical regions. The development of new antiparasitic drugs is a critical area of research.

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested for their activity against Leishmania donovani and Leishmania amazonensis. acs.orgacs.org The study revealed that Nthis compound-2,4-diamines were generally more potent than their N4-benzyl counterparts against L. donovani. acs.orgacs.org Several of these compounds demonstrated submicromolar EC50 values. acs.orgacs.org One of the most potent compounds exhibited an EC50 of 150 nM against L. donovani. acs.org Importantly, many of these quinazolines showed good selectivity, indicating they are relatively non-toxic to mammalian cells. acs.org

Further research into bis-naphthoquinone derivatives has also shown promise against Leishmania parasites. d-nb.info Certain derivatives displayed selective activity against Leishmania major amastigotes. d-nb.info

Table 4: Antileishmanial Activity of Quinazoline Derivatives

| Compound Class | Parasite | Activity | Reference |

|---|---|---|---|

| Nthis compound-2,4-diamines | Leishmania donovani | Submicromolar EC50 values | acs.orgacs.org |

| Nthis compound-2,4-diamine (Compound 15) | Leishmania donovani | EC50 = 150 nM | acs.org |

| Bis-naphthoquinone derivatives | Leishmania major amastigotes | Selective activity | d-nb.info |

Other Pharmacological Research Avenues

Recent pharmacological research has ventured into diverse therapeutic applications for this compound and its derivatives, exploring their potential beyond previously established areas. These investigations have revealed promising activities in inflammation, diabetes, and neurology, highlighting the versatility of the quinazoline scaffold.

Anti-inflammatory and Antioxidant Potential

The quinazoline nucleus is recognized for a variety of pharmacological activities, including anti-inflammatory properties. ontosight.ai Research into derivatives of this structure has sought to identify compounds with significant potential for treating inflammatory conditions. These studies often involve evaluating the compounds' ability to inhibit inflammatory mediators and pathways.

One area of investigation has focused on quinazoline-2,4(1H,3H)-dione derivatives. In a study involving lipopolysaccharide (LPS)-stimulated mouse macrophages, which serve as a model for inflammation, a specific 1-benzylquinazoline-2,4(1H,3H)-dione derivative, identified as compound 11, demonstrated noteworthy anti-inflammatory effects. researchgate.net This compound significantly inhibited the pro-inflammatory activation of these immune cells, suggesting a potential mechanism for its anti-inflammatory action. researchgate.net

In addition to direct anti-inflammatory action, some quinazoline analogs have been evaluated for their antioxidant activity. mdpi.com Antioxidants are crucial for neutralizing free radicals, which contribute to oxidative stress—a key factor in the pathogenesis of many inflammatory diseases. For instance, a series of (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine analogs were found to possess antioxidant capabilities. mdpi.com While not all derivatives are direct 2-benzylquinazolines, the broader research into the quinazoline class supports the potential for developing potent antioxidant agents from this scaffold. mdpi.comnih.gov

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Quinazoline Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 1-benzylquinazoline-2,4(1H,3H)-dione (Compound 11) | Inhibition of pro-inflammatory activation in LPS-stimulated murine macrophages | IC50: 15.64 µM | researchgate.net |

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine (a) | Antioxidant Activity | IC50: 18.78 ± 1.86 µg/mL | mdpi.com |

| Fluoro derivative of compound (a) | Antioxidant Activity | IC50: 16.84 ± 2.60 µg/mL | mdpi.com |

Antidiabetic Enzyme Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

The management of type 2 diabetes mellitus often involves the inhibition of key digestive enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.gov While extensive research has been conducted on various heterocyclic compounds as inhibitors for these enzymes, investigations into this compound derivatives are also emerging. nih.govmdpi.comdovepress.com

In addition to direct enzyme inhibition, another avenue of antidiabetic research is the prevention of advanced glycation end-products (AGEs), which are implicated in diabetic complications. researchgate.net Studies have shown that certain quinazoline derivatives can effectively suppress the formation of these glycated proteins. For example, a 1-benzylquinazoline-2,4(1H,3H)-dione derivative (compound 11) was found to inhibit the formation of glycated proteins by 38.1±2.6% at a concentration of 1 mM. researchgate.net This antiglycation effect highlights a potential therapeutic application for managing late-stage diabetic complications. researchgate.net

Research on other, structurally related heterocyclic compounds provides a basis for the potential of quinazoline derivatives in this area. For instance, various studies have identified potent α-glucosidase and α-amylase inhibitors among 1,2-benzothiazine and indeno-pyrazole derivatives, with some compounds showing higher potency than the standard drug, acarbose (B1664774). nih.govmdpi.comdovepress.com These findings suggest that the quinazoline scaffold, particularly with benzyl (B1604629) substitutions, could be a promising framework for designing new antidiabetic agents.

Table 2: Antiglycation and Enzyme Inhibition Activity of Selected Heterocyclic Derivatives

| Compound Class | Specific Compound | Assay | Result | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivative | Compound 11 | Antiglycation | 38.1 ± 2.6% inhibition at 1 mM | researchgate.net |

| Indeno[1,2-c]pyrazol-4(1H)-one | Compound 4e | α-Glucosidase Inhibition | IC50: 6.71 µg/mL | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-one | Compound 4i | α-Amylase Inhibition | IC50: 11.90 µg/mL | nih.gov |

| 1,2-benzothiazine-N-arylacetamide | Compound 12a | α-Glucosidase Inhibition | IC50: 18.25 µM | mdpi.com |

Anticonvulsant Activities

The quinazoline scaffold is a well-established pharmacophore in the development of central nervous system agents, including anticonvulsants. rsc.org Research has specifically explored this compound derivatives for their potential to manage seizures. These studies often utilize animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, to assess efficacy. uran.uamdpi.com

A study on a series of quinazoline-4(3H)-ones found that benzyl substitution at position 3 resulted in strong anticonvulsant activity. mdpi.com Several compounds in this series provided significant protection against PTZ-induced convulsions in mice. mdpi.com Notably, compounds designated as 8, 13, and 19 were the most potent, affording 100% protection against myoclonic seizures. mdpi.com The structure-activity relationship analysis suggested that while butyl substitution at position 3 was significant for preventing seizure spread, the benzyl substitution was key to the strong anticonvulsant effect. mdpi.com

Table 3: Anticonvulsant Activity of Selected Quinazoline-4(3H)-one Derivatives

| Compound Class | Specific Compound | Assay | Result (% Protection) | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Compound 8 | scPTZ-induced seizure model | 100% | mdpi.com |

| Quinazolin-4(3H)-one | Compound 13 | scPTZ-induced seizure model | 100% | mdpi.com |

| Quinazolin-4(3H)-one | Compound 19 | scPTZ-induced seizure model | 100% | mdpi.com |

| Quinazolin-4(3H)-one | Compound 1 | scPTZ-induced seizure model | 50% | mdpi.com |

| Quinazolin-4(3H)-one | Compound 3 | scPTZ-induced seizure model | 67% | mdpi.com |

| 1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide derivative | 2 compounds from the series | PTZ-induced seizure model | 17% reduction in mortality | uran.ua |

Computational and Chemoinformatic Studies of 2 Benzylquinazoline and Analogues

Molecular Modeling for Target Interaction Analysis

Molecular modeling serves as a cornerstone in understanding how 2-benzylquinazoline and its analogues interact with biological targets at a molecular level. These computational techniques are instrumental in predicting binding affinities and elucidating the specific interactions that drive molecular recognition.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein. ukaazpublications.comresearchgate.net This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ukaazpublications.com

In the context of this compound and its analogues, molecular docking studies have been pivotal in predicting their binding modes with various protein targets. For instance, a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were designed and evaluated as potential anticancer agents targeting VEGFR-2. nih.gov Molecular docking was employed to assess their binding patterns and affinities within the VEGFR-2 active site. nih.gov The results indicated that compounds 11b , 11e , and 11c exhibited potent inhibitory activity against VEGFR-2, nearly equipotent to the standard drug sorafenib. nih.gov

Similarly, docking studies on quinazolinone-benzyl piperidine (B6355638) derivatives targeting the epidermal growth factor receptor (EGFR) kinase revealed specific binding conformations. nih.gov Compound 7b , one of the most active derivatives, demonstrated a pi-anion interaction between the 4-benzyl piperidine moiety and Asp 831, along with several pi-alkyl and hydrophobic interactions within the EGFR active site. nih.gov These detailed interaction profiles, derived from docking simulations, often correlate well with the observed biological activities of the compounds. nih.govresearchgate.net

The accuracy of docking programs in predicting binding modes can vary depending on the software and scoring functions used. nih.gov Studies have shown that different docking programs may yield different ligand conformations, emphasizing the importance of selecting appropriate tools and parameters for reliable predictions. nih.gov For example, in a study of anilinopyrazole analogues as CDK2 inhibitors, programs like FlexX, GOLD, and LigandFit were evaluated for their ability to reproduce crystallographically observed binding modes. nih.gov

The table below summarizes key findings from ligand-protein docking studies involving this compound analogues.

| Compound/Derivative Class | Target Protein | Key Findings |

| 1-Benzylquinazoline-2,4(1H,3H)-dione derivatives | VEGFR-2 | Compounds 11b , 11e , and 11c showed potent inhibition, with binding affinities comparable to sorafenib. nih.gov |

| Quinazolinone-benzyl piperidine derivatives | EGFR | Compound 7b exhibited significant interactions, including pi-anion and pi-alkyl bonds, within the active site. nih.gov |

| 2-Anilino 4-amino substituted quinazolines | Pf-DHODH | Derivative C-02 showed a high binding affinity with multiple hydrogen and carbon-hydrogen bonds. nih.gov |

Structure-Based Drug Design and De Novo Ligand Generation

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize new chemical entities. gardp.org This approach is particularly powerful when a high-resolution structure of the target protein is available, as it allows for the rational design of ligands that can fit precisely into the binding site. gardp.org

De novo ligand generation is a computational technique that falls under the umbrella of SBDD. It involves building novel molecular structures piece by piece within the constraints of a target's binding pocket. frontiersin.org This method has the potential to explore a vast chemical space and generate innovative drug candidates with improved biological activity. frontiersin.org

In the realm of quinazoline (B50416) derivatives, SBDD has been instrumental in developing potent inhibitors for various targets. For example, the discovery of novel quinazoline derivatives that inhibit the splicing of fungal group II introns was achieved through a pipeline that included high-throughput screening, structure-activity relationship (SAR) studies, and optimization, exemplifying a de novo RNA drug targeting approach. acs.org

The process of de novo design often starts with identifying a lead molecule and then computationally generating novel chemical entities that fit a set of predefined constraints. frontiersin.org This strategy has been successfully applied in the design of drugs like vemurafenib (B611658) and venetoclax. frontiersin.org For quinazoline-based compounds, SBDD has been used to design inhibitors for targets such as DNA methyltransferase 1 (DNMT1), where both ligand-based and structure-based de novo design approaches have been compared. mdpi.com

The general workflow of a structure-based drug design process is outlined below:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Structure Determination: Obtaining the 3D structure of the target, typically through X-ray crystallography or NMR spectroscopy.

Binding Site Analysis: Identifying and characterizing the active or allosteric sites of the target.

Ligand Design/Screening: Using computational methods like docking and de novo design to identify or create potential ligands. gardp.org

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

Optimization: Iteratively modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. gardp.org

Theoretical Electronic Structure Investigations

Theoretical electronic structure investigations provide a fundamental understanding of the chemical properties of molecules like this compound. These studies, often employing quantum chemical calculations, can predict reactivity, stability, and the distribution of electrons within the molecule.

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can provide insights into the reactivity and stability of compounds like this compound and its derivatives.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

For instance, quantum chemical calculations were performed on newly synthesized quinazoline derivatives to assess their potential as corrosion inhibitors. The study calculated properties such as EHOMO, ELUMO, energy gap, dipole moment, and hardness to understand the relationship between their molecular structures and inhibitory efficiencies.

Quantum chemical calculations have also been used to study the structural and electronic properties of benzyl-type carbanions, providing insights into the influence of counterions and interacting unsaturated systems. rsc.org These studies can help explain experimental observations and guide the synthesis of new compounds with desired properties. rsc.org

The following table presents a conceptual overview of quantum chemical parameters and their general implications for molecular properties.

| Quantum Chemical Parameter | Symbol | General Implication |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Related to the ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Related to the ability to accept electrons. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Hardness | η | A measure of resistance to change in electron distribution. |

| Softness | σ | The reciprocal of hardness, indicating higher reactivity. |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular systems, allowing for the exploration of conformational changes and the dynamics of ligand-protein binding. nih.govmdpi.com

MD simulations are particularly useful for understanding the flexibility of both the ligand and the protein target, which is often crucial for accurate binding prediction. mdpi.com By simulating the system over a period of time, researchers can observe how a ligand settles into its binding pocket, the stability of the resulting complex, and the specific interactions that are maintained throughout the simulation.

For example, MD simulations were used to study the stability of a complex formed between a derivative of 2-anilino 4-amino substituted quinazoline and the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein. nih.gov The simulation, run for 100 nanoseconds, showed that the derivative formed a stable complex with the target protein. nih.gov Similarly, MD simulations of quinazolinone-benzyl piperidine derivatives bound to EGFR helped to analyze the stability of the complex by tracking the number of intermolecular hydrogen bonds over the simulation time. nih.gov

The concept of a conformational ensemble is central to understanding the behavior of flexible molecules. nih.govarxiv.org Instead of a single static structure, a molecule, especially a flexible one, exists as a collection of different conformations. nih.govarxiv.org MD simulations are a primary tool for generating these conformational ensembles, which provide a more realistic representation of the molecule's behavior in solution. nih.gov These ensembles are crucial for studying molecular recognition, protein folding, and the propagation of structural information through a protein. nih.gov

The stability of a ligand-protein complex over the course of an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Virtual Screening and Library Design for High-Throughput Discovery

Virtual screening (VS) has emerged as a powerful computational technique to identify promising lead compounds from large chemical libraries, accelerating the drug discovery process for various targets, including those involving the this compound scaffold. nih.govmdpi.com This in silico approach allows for the rapid assessment of vast numbers of molecules, prioritizing those with a higher probability of biological activity for subsequent experimental validation. mdpi.com The process often involves creating a library of compounds and then using computational methods to predict their binding affinity to a specific biological target. researchgate.netbiointerfaceresearch.com

The design and screening of compound libraries are central to this strategy. For instance, in the search for novel antibacterial agents, a series of 2-substituted quinazolines were developed and evaluated following high-throughput screening of in-house compound libraries which led to the discovery of an initial lead compound. acs.org Similarly, the development of novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives as anticancer agents involved the design and synthesis of a focused library of compounds. researchgate.net These libraries are often designed around a core scaffold, such as quinazoline, with variations in substituents to explore the structure-activity relationship (SAR). nih.govnih.gov For example, a library of 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives was created by modifying the m-anisidine (B1676023) moiety of a lead compound, leading to the discovery of analogues with potent antimalarial activity. researchgate.net

Structure-based virtual screening is a common approach where the three-dimensional structure of the target protein is used to dock and score potential ligands. scielo.br This method was employed in the discovery of new non-zinc-binding MMP-2 inhibitors, where a VS campaign led to the identification of a novel class of benzimidazole-based ligands. nih.gov Ligand-based virtual screening, on the other hand, utilizes the information from known active compounds to identify new ones with similar properties. scielo.br Both approaches have been successfully applied to scaffolds related to this compound.

The table below summarizes examples of virtual screening and library design studies that have led to the discovery of bioactive quinazoline analogues.

| Study Focus | Screening Method | Library Type | Key Findings | Reference |

| Anticancer Agents | Molecular Docking | Designed library of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives | Identified potent derivatives against HepG2, HCT-116, and MCF-7 cancer cell lines. | researchgate.net |

| Antibacterial Agents | High-Throughput Screening | In-house compound library of 2-substituted quinazolines | Discovered a lead compound with broad-spectrum antibacterial activity. | acs.org |

| MMP-2 Inhibitors | Virtual Screening Campaign | Not specified | Identified a new class of non-zinc-binding MMP-2 inhibitors. | nih.gov |

| p97 Inhibitors | High-Throughput Screening | Not specified | Identified DBeQ, a selective and potent p97 inhibitor. | nih.gov |

In Silico Mechanistic Insights into Biological Action

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, provide crucial insights into the potential mechanisms by which this compound and its analogues exert their biological effects. nih.govmdpi.com These in silico methods help to elucidate the binding modes and interactions of these compounds with their biological targets at an atomic level. nih.govresearchgate.net

A prominent example is the study of quinazoline derivatives as anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Molecular docking studies have been performed to understand the orientation and interaction patterns of these compounds within the EGFR active site. nih.gov For instance, docking results for certain quinazolinone derivatives revealed interactions with key amino acid residues such as Thr 766, Met 769, Ala 719, Lys 721, and Gly 772, which are crucial for inhibitory activity. nih.gov The absence of polar groups on the quinazoline ring was suggested to result in a lower docking score compared to the known inhibitor erlotinib, highlighting the importance of hydrogen bond formation for potent inhibition. nih.gov

Similarly, in the context of p97 inhibitors, structure-activity relationship (SAR) studies identified benzylamine (B48309) as a key pharmacophore for maintaining inhibitory activity against p97. nih.gov Computational efforts were then focused on modifying the quinazoline backbone to enhance potency. nih.gov For other targets, such as VEGFR-2, molecular docking has been used to assess the binding patterns and affinity of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives. researchgate.net

MD simulations can further refine the understanding of the stability and dynamics of the ligand-protein complex over time. mdpi.com For example, MD simulations of docked inhibitors with MMP-2 confirmed that the inhibitors bind within the S1' pocket without chelating the catalytic zinc ion. nih.gov These computational approaches not only help to explain the observed biological activity but also guide the rational design of more potent and selective analogues. mdpi.com

| Compound Class | Target | Computational Method | Key Mechanistic Insight | Reference |

| Quinazolinone derivatives | EGFR | Molecular Docking | Interaction with key amino acids (Thr 766, Met 769, etc.) in the active site. | nih.gov |

| DBeQ and derivatives | p97 | SAR studies | Benzylamine is the major pharmacophore for p97 inhibition. | nih.gov |

| 1-Benzylquinazoline-2,4(1H,3H)-dione derivatives | VEGFR-2 | Molecular Docking | Assessment of binding patterns and affinity in the active site. | researchgate.net |

| Arylbenzimidazoles | MMP-2 | Molecular Dynamics | Inhibitors bind in the S1' pocket, avoiding the catalytic zinc ion. | nih.gov |

| 2-Substituted quinazolines | Bacterial RNA | Not specified | Inhibition of transcription/translation suggested as the mechanism of antibiotic effect. | acs.org |

Prediction of Pharmacokinetic Parameters (In Silico ADME)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. frontiersin.orgmdpi.com In silico ADME prediction models have become indispensable tools for the early assessment of the pharmacokinetic profiles of new chemical entities, including this compound analogues. brazilianjournals.com.brmdpi.comrsc.org These computational methods help to identify compounds with favorable drug-like properties and flag potential liabilities before significant resources are invested in their synthesis and experimental testing. nih.gov

A variety of physicochemical and pharmacokinetic parameters can be predicted using in silico models. frontiersin.orgbrazilianjournals.com.br These often include predictions based on Lipinski's rule of five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govnih.gov Many studies on quinazoline derivatives have shown that the synthesized compounds generally adhere to Lipinski's rule, suggesting good potential for oral absorption. nih.govresearchgate.netnih.gov

Beyond simple rules, more sophisticated quantitative structure-activity relationship (QSAR) models and other computational tools are used to predict a wider range of ADME properties. frontiersin.orgnih.gov For instance, in silico studies on flavone (B191248) analogues predicted high intestinal absorption and permeability by Caco-2 cells. brazilianjournals.com.br Similarly, for benzimidazole (B57391) derivatives, the BOILED-Egg model was used to predict gastrointestinal absorption and brain accessibility. mdpi.com The prediction of whether a compound can cross the blood-brain barrier is another important parameter that can be assessed in silico. brazilianjournals.com.br

The table below provides a summary of in silico ADME predictions for various quinazoline and related heterocyclic analogues.

| Compound Class | Predicted ADME Property | Prediction Tool/Method | Finding | Reference |

| Flavone analogues | Oral bioavailability, intestinal absorption, BBB penetration | Virtual Screening, in silico pharmacokinetic study | Did not violate Lipinski's Rule, high intestinal absorption, did not cross BBB. | brazilianjournals.com.br |